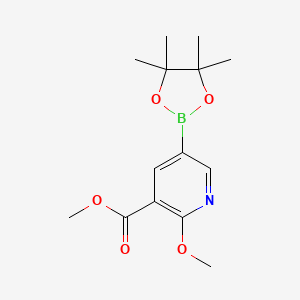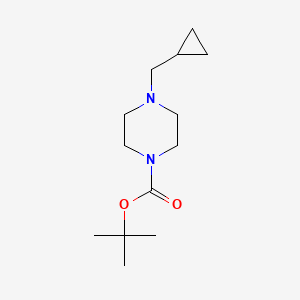
2-(Cyclobutylmethoxy)isonicotinic acid
Descripción general
Descripción
2-(Cyclobutylmethoxy)isonicotinic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
Isoniazid, or isonicotinic acid hydrazide (INH), is a nicotinic acid derivative that was first synthesized in 1912 . It is a prodrug that passively diffuses into mycobacterial cells . It is initially activated by the catalase–peroxidase KatG, encoded for by the katG gene . Once activated by KatG, INH interacts with nicotinamide adenine dinucleotide (NADH) reduced and then forms a complex with the InhA protein (a product of the inhA gene), an enzyme critical to the synthesis of mycolic acids that are a vital component of the mycobacterial cell wall .Molecular Structure Analysis
The molecular structure of 2-(Cyclobutylmethoxy)isonicotinic acid is characterized by a cyclobutylmethoxy group attached to an isonicotinic acid molecule . The InChI code for this compound is 1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) .Aplicaciones Científicas De Investigación
Radiopharmaceuticals
2-(Cyclobutylmethoxy)isonicotinic acid has been explored in the synthesis of radiopharmaceuticals. For instance, 2−[11C]cyano-isonicotinic acid hydrazide, a derivative of isonicotinic acid, was synthesized for potential use in diagnosing tuberculoma. This process involved a unique method for incorporating carbon-11 labelled cyanide to substrates sensitive to bases (Somawardhana, Sajjad, & Lambrecht, 1991).
Biochemical Studies
Isonicotinic acid derivatives, including 2-(Cyclobutylmethoxy)isonicotinic acid, have been studied for their biochemical interactions. For example, inhA, a gene in Mycobacterium tuberculosis, interacts with isoniazid (a derivative of isonicotinic acid), affecting its resistance to certain drugs (Banerjee et al., 1994).
Chemical Synthesis and Applications
The chemical properties of isonicotinic acid have been utilized in various syntheses. For example, the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, employed 2-cyanoisonicotinamide derived from isonicotinic acid N-oxide (Huo, Kosugi, & Yamamoto, 2008). Additionally, isonicotinic acid was used as a catalyst in the synthesis of pyranopyrazoles, demonstrating its utility in green chemistry applications (Zolfigol et al., 2013).
Iron Chelation
A pro-chelator developed using isonicotinic acid derivatives demonstrates the potential of these compounds in inhibiting iron-promoted hydroxyl radical formation. This application is significant in the context of therapeutic strategies against oxidative stress-related diseases (Charkoudian, Pham, & Franz, 2006).
Material Science
2-(Cyclobutylmethoxy)isonicotinic acid and its derivatives have been studied in material science, particularly in the context of metal-organic frameworks (MOFs). These MOFs have shown potential in applications like catalysis, gas storage, and drug delivery. For instance, studies have shown how isonicotinic acid-based MOFs can exhibit antiferromagnetic behavior or soft-magnetic properties (Zhou, Zhao, Zhang, & Zhang, 2020).
Direcciones Futuras
In the search for anti-inflammatory compounds, novel scaffolds containing the isonicotinoyl motif have been synthesized . These compounds have shown remarkably high in vitro anti-inflammatory activity . Further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various conditions is still a wide-open field of research .
Propiedades
IUPAC Name |
2-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNHXQTVFHWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



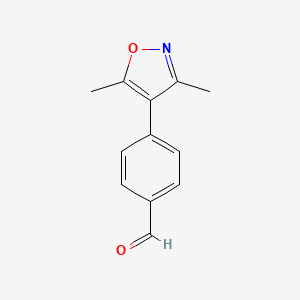
![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
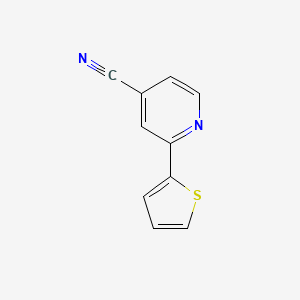
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
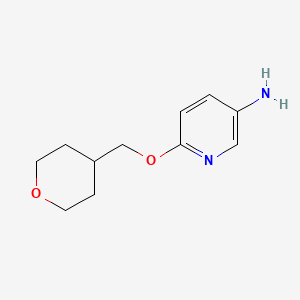
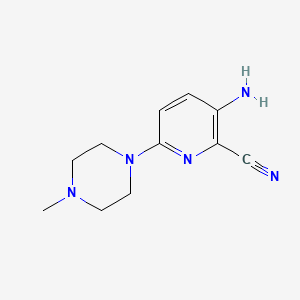
![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)
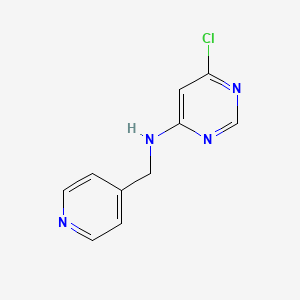
![7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393439.png)
![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)

